molecular formula C9H14 B1203973 Cyclononyne CAS No. 6573-52-0

Cyclononyne

Cat. No. B1203973
CAS RN: 6573-52-0
M. Wt: 122.21 g/mol
InChI Key: WXUICIMSUQBFMI-UHFFFAOYSA-N
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Description

Cyclononyne is a cycloalkyne.

Scientific Research Applications

Molecular Structure Investigation

Cyclononyne's molecular structure has been a subject of interest, particularly through gas-phase electron diffraction studies. These studies suggest that cyclononyne assumes a conformation of Cs-symmetric crown form, offering insights into its structural parameters and conformational behavior (Typke, Haase, & Krebs, 1979).

Preparation and Derivation

Research has also focused on preparing derivatives of cyclononyne, such as cyclo-octyn-3-ol and cyclononyn-3-ol, through reactions involving KOBut–Me2SO. These derivatives are significant for various chemical synthesis processes and applications (Reese & Shaw, 1970).

Strain-Promoted Azide-Alkyne Cycloadditions

Cyclononyne has been utilized in strain-promoted azide-alkyne cycloadditions (SPAAC), where its stability and reactivity are advantageous. Benzocyclononyne, a derivative, is notable for its reactivity towards azides, making it suitable for metal-free click coupling in environments where side reactions and decomposition must be minimized (Tummatorn et al., 2012).

Twisted Cycloalkynes and Reactivity Control

Cyclononyne and its derivatives, such as the twisted and bent cyclodecyne, have been explored for controlling "click" reactivity. This involves understanding how geometrical and electronic factors influence cycloaddition rates and reactivity, which has implications in synthetic chemistry and molecular engineering (Harris et al., 2017).

Development of Adjustable Alkyne Reagents

The synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) has been described for creating adjustable alkyne reagents in click reactions. This involves controlling the reactivity of the alkyne through various N-functionalities, influencing structure-reactivity relationships (Kaneda, Naruse, & Yamamoto, 2017).

Remote Strain Activation

Incorporating endocyclic sulfate within a dibenzocyclononyne scaffold has been reported to generate cyclononyne with remarkable reactivity and stability. This demonstrates a strategy for remote activation, enhancing reactivity while minimizing strain at the reactive site, beneficial in designing new cycloalkynes (Holzmann et al., 2022).

Synthesis of Difluorinated Cycloalkynes

Cyclononyne has been used in the synthesis of difluorinated cycloalkynes, an important reagent for labeling azido-biomolecules through copper-free click chemistry. This involves a homologation/ring-expansion reaction, offering insights into the synthesis of novel difluorinated cyclononyne (Sletten, de Almeida, & Bertozzi, 2014).

Influence on Cycloaddition Rates

The distortion of cycloalkynes, including cyclononyne, influences their cycloaddition rates. This is due to factors like reduced strain, smaller HOMO-LUMO gap, and enhanced orbital overlap, which contribute to more stabilizing orbital interactions, crucial in understanding their chemical reactivity (Hamlin et al., 2019).

properties

CAS RN

6573-52-0

Product Name

Cyclononyne

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

cyclononyne

InChI

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1-7H2

InChI Key

WXUICIMSUQBFMI-UHFFFAOYSA-N

SMILES

C1CCCC#CCCC1

Canonical SMILES

C1CCCC#CCCC1

Other CAS RN

6573-52-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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